molecular formula C13H15NO2S3 B2814328 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1448075-33-9

1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No. B2814328
CAS RN: 1448075-33-9
M. Wt: 313.45
InChI Key: VQFGPXPFMJBIGK-UHFFFAOYSA-N
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Description

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing thiophene rings are known for their interesting electronic properties and are often used in organic electronics . The compound you mentioned has two thiophene rings attached to a piperidine ring, which is a six-membered ring with one nitrogen atom. This structure suggests that it might have unique electronic properties, but without specific studies on this compound, it’s hard to say more.

Scientific Research Applications

Anticancer Activity

  • Anti-breast Cancer Activity

    Novel compounds containing the thiophene and piperidine moieties, including variations of the mentioned compound, have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines. Certain derivatives exhibited better activity than the reference drug Doxorubicin, suggesting potential for development as anticancer agents (Al-Said et al., 2011).

  • Antiproliferative Effects

    Studies on novel quinoline derivatives, structurally related to the specified compound, showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Harishkumar et al., 2018).

Enzyme Inhibition

  • Butyrylcholinesterase Inhibition: Some synthesized derivatives containing the piperidin-1-ylsulfonyl moiety have been screened for their enzyme inhibitory activities, demonstrating significant inhibition against butyrylcholinesterase (BChE), suggesting applications in neurodegenerative disease research (Khalid et al., 2016).

Antimicrobial Properties

  • Anti-bacterial Study: N-substituted derivatives of compounds structurally similar to 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine showed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Khalid et al., 2016).

Molecular Docking and Computational Studies

  • In Silico Evaluation: Molecular docking and computational studies have been utilized to predict the interaction and binding affinities of thiophene and piperidine derivatives to various biological targets, aiding in the rational design of novel compounds with improved biological activities (Eldeeb et al., 2022).

Future Directions

Future research on this compound could involve studying its electronic properties, exploring its potential uses in organic electronics, and investigating its reactivity .

properties

IUPAC Name

4-thiophen-3-yl-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c15-19(16,13-2-1-8-18-13)14-6-3-11(4-7-14)12-5-9-17-10-12/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGPXPFMJBIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine

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